Ethyl 2-{[(4-iodophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-(4-IODOBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an iodinated benzamide group and a tetrahydrobenzothiophene core. The presence of iodine in the molecule makes it particularly useful in radiolabeling and imaging studies.
Preparation Methods
The synthesis of ETHYL 2-(4-IODOBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common method starts with the preparation of ethyl 2-(4-iodobenzamido)acetate. This intermediate is then subjected to a series of reactions, including cyclization and esterification, to form the final product. The reaction conditions often involve the use of methanol (MeOH) and water (H2O) as solvents, with potassium hydroxide (KOH) as a base .
Chemical Reactions Analysis
ETHYL 2-(4-IODOBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 2-(4-IODOBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s radiolabeled derivatives are used in imaging studies to track biological processes.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ETHYL 2-(4-IODOBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The iodinated benzamide group allows the compound to bind to certain proteins or receptors, making it useful for imaging and diagnostic purposes. The tetrahydrobenzothiophene core provides structural stability and enhances the compound’s binding affinity .
Comparison with Similar Compounds
ETHYL 2-(4-IODOBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
(S)-2-{3-[(S)-1-carboxy-5-(4-iodobenzamido)pentyl]ureido}pentanedioic acid (DCIBzL): This compound also contains an iodinated benzamide group and is used in similar imaging applications.
The uniqueness of ETHYL 2-(4-IODOBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its tetrahydrobenzothiophene core, which provides distinct chemical and biological properties compared to other iodinated benzamide derivatives.
Properties
Molecular Formula |
C18H18INO3S |
---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
ethyl 2-[(4-iodobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H18INO3S/c1-2-23-18(22)15-13-5-3-4-6-14(13)24-17(15)20-16(21)11-7-9-12(19)10-8-11/h7-10H,2-6H2,1H3,(H,20,21) |
InChI Key |
PZQDBJBVPDMURK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)I |
Origin of Product |
United States |
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